DBCO-C2-alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

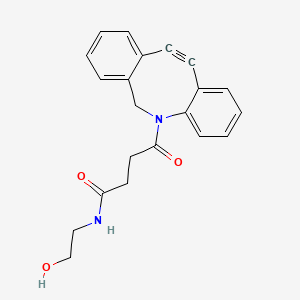

DBCO-C2-alcohol, also known as dibenzocyclooctyne-C2-alcohol, is a chemical compound that combines a dibenzocyclooctyne moiety with a terminal primary hydroxyl group. This compound is particularly notable for its use in copper-free Click Chemistry reactions, where the dibenzocyclooctyne group reacts with azides to form stable triazole compounds. The hydroxyl group can further react with various functional groups, making this compound a versatile reagent in chemical synthesis and bioconjugation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-C2-alcohol typically involves the reaction of dibenzocyclooctyne with a short-chain alcohol. The reaction conditions often include the use of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography. The final product is stored under inert gas conditions at low temperatures to prevent degradation .

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form corresponding alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of halides or esters .

科学的研究の応用

DBCO-C2-alcohol is widely used in various scientific research fields:

Chemistry: It is used in Click Chemistry for the synthesis of complex molecules and materials.

Biology: The compound is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: It is used in drug delivery systems and diagnostic imaging due to its ability to form stable conjugates with biomolecules.

Industry: this compound is used in the production of polymers and other advanced materials .

作用機序

The primary mechanism of action of DBCO-C2-alcohol involves its participation in copper-free Click Chemistry reactions. The dibenzocyclooctyne moiety reacts with azides to form stable triazole compounds. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo and in vitro applications. The hydroxyl group allows for further chemical modifications, enabling the compound to be used in a wide range of applications .

類似化合物との比較

DBCO-PEG4-NH-Boc: Contains a polyethylene glycol linker and a tert-butoxycarbonyl-protected amine group.

Methyltetrazine DBCO: Combines a methyltetrazine moiety with dibenzocyclooctyne.

Sulfo DBCO-amine: Features a sulfonated dibenzocyclooctyne group with an amine functionality.

Uniqueness: DBCO-C2-alcohol is unique due to its combination of a dibenzocyclooctyne moiety and a terminal primary hydroxyl group. This allows it to participate in copper-free Click Chemistry reactions while also enabling further chemical modifications through the hydroxyl group. This dual functionality makes it a versatile reagent in various scientific and industrial applications .

生物活性

DBCO-C2-alcohol, or dibenzocyclooctyne-C2-alcohol, is a specialized compound that plays a significant role in bioconjugation and targeted drug delivery through its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C21H20N2O3

- Molecular Weight : 348.4 g/mol

- CAS Number : 1839049-33-0

This compound contains a DBCO moiety, which is known for its reactivity in copper-free click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This property allows it to selectively react with azide-containing biomolecules, facilitating targeted modifications of proteins, peptides, and other biomolecules .

The biological activity of this compound is primarily attributed to its ability to engage in SPAAC reactions without the need for copper catalysts. This feature enhances its utility in biological systems where copper could be toxic or interfere with cellular functions. The DBCO group provides a stable platform for conjugation, allowing for the attachment of various biomolecules for therapeutic and diagnostic purposes .

Applications

This compound has several applications across various fields:

- Targeted Drug Delivery : It can be used to create drug conjugates that deliver therapeutic agents directly to specific cells or tissues.

- Bioconjugation : The compound facilitates the attachment of labels or drugs to biomolecules for imaging and therapeutic purposes.

- Research Tool : It serves as a probe in studies involving lipid metabolism and cellular processes by enabling the visualization of specific pathways through tagging .

Case Studies

-

Use in Cancer Research :

A study demonstrated the effectiveness of this compound in creating conjugates that target cancer cells. Researchers utilized this compound to attach therapeutic agents to antibodies directed against cancer markers, enhancing the specificity and efficacy of treatment . -

Metabolic Labeling :

In another study, this compound was employed to label phosphatidylinositol (PI) in human T-24 cancer cells. The metabolic labeling followed by SPAAC tagging with a fluorophore allowed researchers to visualize PI synthesis locations within cells. This method provided insights into lipid metabolism and cellular dynamics .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Short linker length | Reacts selectively with azides via SPAAC |

| DBCO-C3-alcohol | Longer linker length | Enhanced solubility due to PEG component |

| DBCO-PEG4-alcohol | Incorporates PEG | Improved biocompatibility for drug delivery |

| DBCO-biotin | Contains biotin moiety | Useful for affinity purification |

特性

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(2-hydroxyethyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-14-13-22-20(25)11-12-21(26)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,24H,11-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIDEKJZCAKKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。